molecular formula C17H20INO3S B4185821 N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide

Cat. No. B4185821
M. Wt: 445.3 g/mol
InChI Key: SKJRLKRLPTYMMY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research due to its unique properties. DIDS is a sulfonamide derivative that is widely used as a chloride channel blocker. It has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology.

Mechanism of Action

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide acts as a chloride channel blocker by binding to the extracellular domain of the channel protein. It inhibits the flow of chloride ions through the channel, leading to a decrease in chloride conductance. This can have various effects depending on the biological system being studied. For example, in neurons, N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has been found to inhibit the GABA(A) receptor-mediated chloride conductance, leading to an increase in neuronal excitability.
Biochemical and Physiological Effects:
N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has been found to have various biochemical and physiological effects depending on the biological system being studied. In neurons, N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has been found to increase neuronal excitability by inhibiting the GABA(A) receptor-mediated chloride conductance. In cardiac cells, N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has been found to inhibit the delayed rectifier potassium current, leading to a prolongation of the action potential duration. In pancreatic beta cells, N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has been found to inhibit the ATP-sensitive potassium channel, leading to an increase in insulin secretion.

Advantages and Limitations for Lab Experiments

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has several advantages as a research tool. It is a potent and selective chloride channel blocker, making it useful for studying the function of chloride channels in various biological systems. It is also relatively easy to synthesize and has a long shelf life. However, N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has some limitations as a research tool. It has been found to have off-target effects on other ion channels and transporters, which can complicate data interpretation. Additionally, N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has poor solubility in water, which can limit its use in some experiments.

Future Directions

There are several future directions for research involving N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide. One area of interest is the development of more selective chloride channel blockers. Another area of interest is the investigation of the role of chloride channels in diseases such as cystic fibrosis and epilepsy. Additionally, there is interest in the development of novel therapeutic agents based on the structure of N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide. Overall, N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide is a valuable research tool that has the potential to contribute to our understanding of the function of chloride channels in various biological systems.

Scientific Research Applications

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has been used extensively in scientific research due to its unique properties. It has been found to have a wide range of applications in various fields of research, including biochemistry, pharmacology, and physiology. N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide has been used as a chloride channel blocker to study the function of chloride channels in various biological systems. It has also been used as a tool to investigate the role of chloride channels in diseases such as cystic fibrosis and epilepsy.

properties

IUPAC Name

N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20INO3S/c1-4-12-7-6-8-13(5-2)17(12)19-23(20,21)14-9-10-16(22-3)15(18)11-14/h6-11,19H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKJRLKRLPTYMMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NS(=O)(=O)C2=CC(=C(C=C2)OC)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20INO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
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N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide
Reactant of Route 6
N-(2,6-diethylphenyl)-3-iodo-4-methoxybenzenesulfonamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.